(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine
Overview
Description
(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine, also known as 4-bromo-1H-imidazol-2-ylmethanamine, is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in water and polar organic solvents. This compound has been widely studied for its potential use in the synthesis of various organic compounds, its ability to act as a catalyst in chemical reactions, and its potential as a drug target for therapeutic and diagnostic applications.
Scientific Research Applications
Crystal Structures and Isomorphism Studies
The research on compounds similar to (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine has focused on understanding their crystal structures and isomorphism. For instance, the study of two imidazole-4-imines, including (E)-1-(4-bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine, revealed isomorphism with a high isostructurality index of 99.4%. This research emphasized the role of weak intermolecular interactions in crystal structures of such compounds (Skrzypiec, Mazurek, Wagner, & Kubicki, 2012).
Synthesis and Characterization
The synthesis and characterization of derivatives of benzimidazole and imidazole compounds have been a significant area of study. In one instance, a series of N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine compounds were synthesized and characterized using various spectroscopic techniques (Vishwanathan & Gurupadayya, 2014).
Corrosion Inhibition Studies
Research on imidazole derivatives, including 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)benzenamine, a compound related to (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine, has shown potential in corrosion inhibition. These studies revealed that such compounds could be used as corrosion inhibitors due to their strong adsorption and interaction with metal surfaces (Prashanth et al., 2021).
Antimicrobial Properties
Imidazole derivatives have been extensively studied for their antimicrobial properties. For example, the synthesis and testing of 1-(2-bromophenyl)-2-phenyl-1H-phenanthro[9,10-d]imidazole and its derivatives showed promising antimicrobial activities against Candida albicans (Narwal, Singh, Saini, Kaur, & Narwal, 2012).
Applications in Organic Synthesis
The compound has also been studied in the context of organic synthesis. For example, copper-catalyzed domino reactions involving 1-(2-bromophenyl)methanamines have been explored for synthesizing substituted quinazolines, demonstrating the compound's utility in synthesizing complex organic structures (Omar, Conrad, & Beifuss, 2014).
Molecular Modelling and Computational Studies
Computational studies have been employed to understand the reactivity of imidazole derivatives, including 1-(4-bromophenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate, which is structurally related to the compound . These studies provide insights into their electronic properties and potential interactions at the molecular level (Hossain et al., 2018).
properties
IUPAC Name |
[5-(4-bromophenyl)-1H-imidazol-2-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c11-8-3-1-7(2-4-8)9-6-13-10(5-12)14-9/h1-4,6H,5,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAQJCPPIQIPCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)CN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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